molecular formula C12H8BrNO B1284203 (5-Bromopyridin-2-yl)(phenyl)methanone CAS No. 206357-52-0

(5-Bromopyridin-2-yl)(phenyl)methanone

Cat. No.: B1284203
CAS No.: 206357-52-0
M. Wt: 262.1 g/mol
InChI Key: LTXZWEQLVKTQRI-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)(phenyl)methanone is an organic compound with the molecular formula C12H8BrNO It consists of a brominated pyridine ring attached to a phenyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)(phenyl)methanone typically involves the reaction of 5-bromopyridine-2-carboxylic acid with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(5-Bromopyridin-2-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the methanone group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopyridin-3-yl)(phenyl)methanone: Similar structure but with the bromine atom at the 3-position of the pyridine ring.

    (5-Bromopicolinoyl)piperidine: Contains a piperidine ring instead of a phenyl group.

    5-Bromopyridine-2-carboxylic acid: Lacks the phenyl group and methanone linkage.

Uniqueness

(5-Bromopyridin-2-yl)(phenyl)methanone is unique due to its specific substitution pattern and the presence of both a brominated pyridine ring and a phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

(5-bromopyridin-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXZWEQLVKTQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579275
Record name (5-Bromopyridin-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206357-52-0
Record name (5-Bromopyridin-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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